(3-bromo-5-ethynylphenyl)methanol
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Overview
Description
(3-bromo-5-ethynylphenyl)methanol is an organic compound with the molecular formula C₉H₇BrO It is characterized by the presence of a bromine atom at the third position and an ethynyl group at the fifth position on a phenyl ring, with a methanol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-5-ethynylphenyl)methanol typically involves the following steps:
Bromination: The starting material, phenylmethanol, undergoes bromination to introduce a bromine atom at the third position. This can be achieved using bromine (Br₂) in the presence of a suitable catalyst.
Ethynylation: The brominated intermediate is then subjected to ethynylation to introduce the ethynyl group at the fifth position. This step can be carried out using acetylene (C₂H₂) in the presence of a palladium catalyst.
Hydroxylation: Finally, the ethynylated intermediate undergoes hydroxylation to introduce the methanol group. This can be achieved using a suitable hydroxylating agent such as hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-bromo-5-ethynylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include sodium azide (NaN₃) and alkyl halides.
Major Products Formed
Oxidation: Formation of (3-bromo-5-ethynylphenyl)aldehyde or (3-bromo-5-ethynylphenyl)carboxylic acid.
Reduction: Formation of (3-ethynylphenyl)methanol.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
(3-bromo-5-ethynylphenyl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: It is used in the study of biological processes and pathways. Its derivatives can be used as probes to investigate enzyme activities and protein interactions.
Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities and can be used as lead compounds in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (3-bromo-5-ethynylphenyl)methanol involves its interaction with specific molecular targets and pathways. The bromine and ethynyl groups play a crucial role in its reactivity and interactions. The compound can form covalent bonds with target molecules, leading to the modulation of their activities. The methanol group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
(3-bromo-5-ethynylphenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(3-bromo-5-ethynylphenyl)amine: Similar structure but with an amine group instead of a methanol group.
(3-bromo-5-ethynylphenyl)acetylene: Similar structure but with an acetylene group instead of a methanol group.
Uniqueness
(3-bromo-5-ethynylphenyl)methanol is unique due to the presence of both bromine and ethynyl groups on the phenyl ring, along with a methanol group. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
1823959-61-0 |
---|---|
Molecular Formula |
C9H7BrO |
Molecular Weight |
211.1 |
Purity |
95 |
Origin of Product |
United States |
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